3-{[(4-chlorobenzyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
Description
3-{[(4-Chlorobenzyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a fused heterocyclic compound featuring a thiazoloquinazolinone core substituted with a 4-chlorobenzylsulfanylmethyl group.
Synthesis: The compound is synthesized via phase-transfer catalysis (PTC) under alkaline conditions, as described for structurally related thiazoloquinazolinones . Key intermediates, such as N-substituted thioureas or thiohydantoins, react with dihaloalkanes (e.g., ethylene dibromide) to form the thiazolo[2,3-b]quinazolinone framework. The 4-chlorobenzylsulfanyl group is introduced through nucleophilic substitution or alkylation steps .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS2/c19-13-7-5-12(6-8-13)9-23-10-14-11-24-18-20-16-4-2-1-3-15(16)17(22)21(14)18/h1-8,14H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZNPEFTVPSLQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Chlorobenzyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one typically involves multiple steps, starting with the reaction of 4-chlorobenzyl chloride with a suitable thiol-containing compound. The reaction conditions often require the use of a strong base, such as sodium hydride, to deprotonate the thiol group, followed by the addition of the quinazoline derivative under controlled temperature and pressure.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanyl (-S-) and chlorobenzyl groups participate in nucleophilic substitutions:
-
Chlorine Displacement :
The 4-chloro substituent on the benzyl group undergoes substitution with nucleophiles (e.g., amines, alkoxides). For example, reaction with morpholine in DMF at 80°C yields a morpholine-substituted derivative .Nucleophile Conditions Product Yield (%) Morpholine DMF, 80°C Morpholino derivative 72 Piperidine EtOH, reflux Piperidino derivative 65 Sodium methoxide MeOH, 60°C Methoxy derivative 58 -
Sulfanyl Group Reactivity :
The sulfanylmethyl group can be oxidized to sulfonyl or sulfoxide forms using H₂O₂ or mCPBA .
Oxidation and Reduction Reactions
The sulfanyl group and heterocyclic core are redox-active:
-
Sulfanyl → Sulfonyl Oxidation :
Treatment with 30% H₂O₂ in acetic acid converts the sulfanyl group to sulfonyl, enhancing electrophilicity :This reaction proceeds quantitatively at 50°C within 2 hours .
-
Quinazolinone Core Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the thiazoloquinazolinone’s C=N bond, yielding a dihydro derivative .
Ring-Opening and Cyclization
The thiazole ring undergoes ring-opening under acidic conditions:
-
Acid-Mediated Ring Opening :
In HCl/ethanol (1:1), the thiazole ring opens to form a thioamide intermediate, which can recyclize with aldehydes to form new heterocycles . -
Cyclization with Electrophiles :
Reaction with α,β-unsaturated ketones generates fused pyranothiazoloquinazolinones :
Biological Target Interactions
The compound interacts with enzymes via covalent and non-covalent mechanisms:
-
Cysteine Protease Inhibition :
The sulfanyl group forms disulfide bonds with cysteine residues in proteases (e.g., caspase-3), achieving IC₅₀ = 1.2 µM . -
DNA Intercalation :
Planar regions of the quinazolinone core intercalate into DNA, disrupting replication (binding constant K = 2.5 × 10⁴ M⁻¹) .
Comparative Reactivity with Analogues
Modifying the sulfanyl or halogen substituents alters reactivity:
| Compound Variation | Reaction Rate (vs. Parent) | Key Observation |
|---|---|---|
| 4-Bromobenzyl sulfanyl | 1.3× faster | Enhanced oxidative stability |
| Sulfonylmethyl (oxidized) | 0.5× slower | Reduced nucleophilic activity |
| 7,8-Dimethoxy substitution | 2.0× faster | Improved solubility in polar solvents |
Scientific Research Applications
Basic Information
- Molecular Formula : C18H15ClN2OS2
- Molecular Weight : 374.91 g/mol
- Structure : The compound features a thiazoloquinazolinone core, which is significant in medicinal chemistry due to its structural versatility.
Anticancer Properties
Research has indicated that thiazoloquinazolinones exhibit promising anticancer properties. Compounds within this class have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives synthesized from similar scaffolds have demonstrated efficacy against breast and prostate cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that certain derivatives possess moderate activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections .
Anti-inflammatory Effects
Thiazoloquinazolinones have been investigated for their anti-inflammatory activities. Certain derivatives have been found to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and mediators. This positions them as potential therapeutic agents for inflammatory diseases such as rheumatoid arthritis .
Acetylcholinesterase Inhibition
Recent studies have explored the ability of thiazoloquinazolinones to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease. Compounds with similar structures have shown significant inhibitory activity, suggesting that this class may contribute to the development of treatments for neurodegenerative disorders .
Case Study 1: Anticancer Activity
A series of thiazoloquinazolinone derivatives were synthesized and tested for anticancer activity against various cancer cell lines. The results indicated that certain modifications led to increased potency, with some compounds achieving IC50 values in the low micromolar range against breast cancer cells. This highlights the importance of structural optimization in enhancing therapeutic efficacy .
Case Study 2: Antimicrobial Screening
In a study evaluating antimicrobial properties, several thiazoloquinazolinone derivatives were screened against a panel of bacteria. The results showed that specific substitutions on the thiazole ring improved antibacterial activity significantly compared to unsubstituted analogs. These findings support further exploration into this compound's potential as an antimicrobial agent .
Mechanism of Action
The mechanism by which 3-{[(4-Chlorobenzyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition of their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects :
- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Improve stability and modulate electronic properties, enhancing interactions with biological targets .
- Heteroatom Modifications (e.g., Te) : Introduce unique reactivity, such as redox activity, for applications in catalysis or medicinal chemistry .
Physicochemical Properties
- Hydrogen Bonding: The quinazolinone carbonyl and thiazole nitrogen participate in hydrogen bonding, influencing crystal packing and solubility .
- Tautomerism : Thione-thiol tautomerism (e.g., in ) may affect reactivity, confirmed via DFT-NMR analysis .
Biological Activity
The compound 3-{[(4-chlorobenzyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one , with CAS number 477860-28-9, belongs to a class of thiazoloquinazoline derivatives. These compounds have garnered interest due to their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article delves into the biological activity of this specific compound, highlighting its pharmacological potential through various studies and findings.
- Molecular Formula : C18H15ClN2OS2
- Molar Mass : 374.91 g/mol
- Structure : The compound features a thiazoloquinazoline core, which is known for its ability to interact with biological targets.
Biological Activity Overview
Research indicates that thiazoloquinazoline derivatives exhibit a range of bioactivities, including:
- Anticancer properties : Several studies have focused on the anticancer potential of quinazoline derivatives, including those similar to our compound.
- Antimicrobial effects : Compounds in this class have shown activity against various pathogens.
Anticancer Activity
A study published in PMC explored the anticancer effects of quinazoline derivatives. The research utilized molecular docking studies to assess binding affinities and cytotoxicity assays to evaluate cell viability against breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting that modifications in the quinazoline structure could enhance anticancer efficacy .
Table 1: Summary of Anticancer Activity Findings
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 10 | Apoptosis induction |
| Compound B | MDA-MB-231 (breast cancer) | 15 | Cell cycle arrest |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of similar thiazoloquinazolines have been documented. Research has indicated that these compounds can inhibit bacterial growth and demonstrate antifungal activity. The exact mechanisms are often linked to the disruption of microbial cell membranes or interference with essential metabolic pathways .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction between the compound and various biological targets. These studies reveal insights into binding affinities and can help identify potential therapeutic applications. For instance, docking simulations showed promising interactions with enzymes involved in cancer metabolism and proliferation pathways .
Case Studies
- Breast Cancer Model : In vitro studies demonstrated that thiazoloquinazoline derivatives could induce apoptosis in breast cancer cells through the activation of caspase pathways.
- Infection Models : Compounds similar to this compound were tested against resistant strains of bacteria and fungi, showing efficacy comparable to conventional antibiotics in some cases.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-{[(4-chlorobenzyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one?
- Methodology :
- The synthesis involves condensation of 4-chlorobenzaldehyde derivatives with thiosemicarbazides, followed by cyclization under reflux with bases (e.g., NaOH) to form the thiazoloquinazoline core .
- Phase-transfer catalysis (PTC) using reagents like tetrabutylammonium bromide (TBAB) improves reaction efficiency for heterocycle formation, particularly in generating the dihydrothiazoloquinazolinone scaffold .
- Key steps :
Intermediate formation : Condensation of 4-chlorobenzyl thiol with methyl thioacetate.
Cyclization : Use of anhydrous solvents (e.g., ethanol) under reflux (70–80°C) for 6–8 hours .
- Critical parameters :
- Temperature control (±2°C) to avoid byproducts.
- Solvent selection (e.g., ethanol vs. methanol) impacts yield due to solubility differences .
Q. How is the molecular structure of this compound validated?
- Techniques :
- Single-crystal X-ray diffraction (SC-XRD) : SHELX programs (e.g., SHELXL) refine crystallographic data to determine bond lengths, angles, and torsion angles. For example, the thiazoloquinazoline ring system typically shows planarity with bond angles of ~120° for sp²-hybridized atoms .
- Spectroscopic analysis :
- ¹H/¹³C NMR : Key signals include δ ~2.8–3.2 ppm (methylene protons adjacent to sulfur) and δ ~160–170 ppm (carbonyl carbons) .
- IR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~650 cm⁻¹ (C-S) confirm functional groups .
- Data interpretation :
- Compare experimental results with computational models (e.g., density functional theory) to validate electronic distribution .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during refinement?
- Challenges :
- Discrepancies in hydrogen bonding networks or thermal motion parameters in SHELX-refined structures .
- Solutions :
- Graph-set analysis : Use Etter’s rules to categorize hydrogen-bonding patterns (e.g., R₂²(8) motifs) and validate intermolecular interactions .
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for high-symmetry space groups with overlapping reflections .
Q. What strategies optimize structure-activity relationship (SAR) studies for biological activity?
- Approach :
- Substituent variation : Replace the 4-chlorobenzyl group with fluorinated or methoxy analogs to assess electronic effects on bioactivity (e.g., antihypertensive activity in thiazoloquinazoline derivatives) .
- Pharmacophore mapping : Use docking simulations to identify critical interactions (e.g., sulfur atoms as hydrogen-bond acceptors with kinase targets) .
- Experimental validation :
- In vitro assays : Test analogs against target enzymes (e.g., angiotensin-converting enzyme) at concentrations of 1–100 µM, monitoring IC₅₀ shifts .
Q. How are mechanistic insights into electrophilic cyclization obtained?
- Case study :
- Intramolecular cyclization of 2-methyl-2-(trichlorotelluromethyl) intermediates forms the thiazoloquinazoline ring. Key evidence includes:
- Intermediate isolation : Trapping selenide or telluride byproducts (e.g., using Na₂S) confirms radical pathways .
- Kinetic studies : Monitor reaction progress via HPLC to identify rate-determining steps (e.g., nucleophilic attack at the C=S bond) .
- Computational support :
- Transition state modeling (Gaussian 16) reveals activation energies (~25 kcal/mol) for ring closure .
Q. What are common challenges in achieving high purity during synthesis?
- Issues :
- Byproducts from over-oxidation of sulfur groups or incomplete cyclization .
- Mitigation :
- Recrystallization : Use mixed solvents (e.g., ethanol/water, 3:1 v/v) to remove polar impurities .
- Chromatography : Flash column chromatography with silica gel (hexane/ethyl acetate gradient) separates non-polar derivatives .
- Purity validation :
- HPLC (C18 column, acetonitrile/water mobile phase) with ≥95% purity threshold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
